
6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one, also known as Cloricromene, is a synthetic compound that belongs to the coumarin family. Cloricromene has been widely studied for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and antithrombotic properties.
Mechanism of Action
6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that are involved in the production of inflammatory mediators. It also scavenges free radicals and inhibits platelet aggregation, which contributes to its anti-inflammatory and antithrombotic properties.
Biochemical and Physiological Effects:
6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It reduces the production of inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It also inhibits the expression of adhesion molecules, such as vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), which are involved in the adhesion of leukocytes to the endothelium. 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one has been shown to reduce oxidative stress and improve endothelial function, which may contribute to its cardiovascular protective effects.
Advantages and Limitations for Lab Experiments
6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized with high yield. It is also readily available and relatively inexpensive. However, 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one has some limitations as well. It has low solubility in water, which may limit its use in some experiments. It also has a short half-life in vivo, which may affect its pharmacological activity.
Future Directions
There are several future directions for the study of 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one. One potential area of research is the development of 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one-based drugs for the treatment of cardiovascular diseases, cancer, and neurodegenerative disorders. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological effects of 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one. Additionally, the development of novel synthesis methods and analogs of 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one may lead to the discovery of more potent and selective compounds.
Synthesis Methods
The synthesis of 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one involves the condensation reaction between salicylaldehyde and ethyl acetoacetate in the presence of a catalytic amount of piperidine. The resulting intermediate is then reacted with 4-chlorobenzaldehyde and isopropyl alcohol to obtain 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one. The purity of 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one can be improved by recrystallization from ethanol.
Scientific Research Applications
6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, antioxidant, and antithrombotic properties, making it a potential candidate for the treatment of cardiovascular diseases, cancer, and neurodegenerative disorders.
properties
IUPAC Name |
6-chloro-4-phenyl-7-propan-2-yloxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-11(2)21-17-10-16-14(8-15(17)19)13(9-18(20)22-16)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEWDRBFMLRBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-phenyl-7-(propan-2-yloxy)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

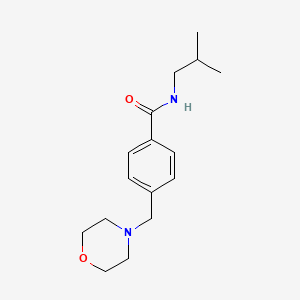
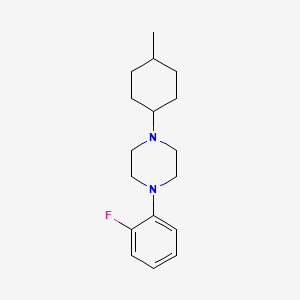
![cyclopentanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5879248.png)
![N-(2-methoxyphenyl)-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetamide](/img/structure/B5879256.png)

![N-(4-fluorophenyl)-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5879262.png)
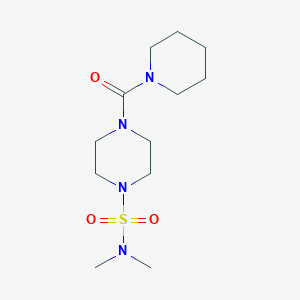

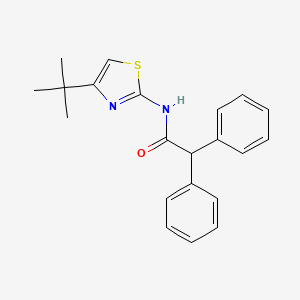
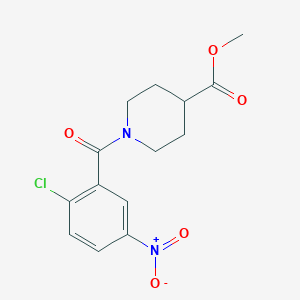

![N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B5879329.png)
![N-ethyl-3,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5879342.png)
![N-[4-(ethylthio)phenyl]-2-phenylacetamide](/img/structure/B5879348.png)